molecular formula C8H6F3N3 B1321338 1-(Azidomethyl)-3-(trifluoromethyl)benzene CAS No. 620533-90-6

1-(Azidomethyl)-3-(trifluoromethyl)benzene

Cat. No. B1321338
CAS RN: 620533-90-6
M. Wt: 201.15 g/mol
InChI Key: OTNOZELYEDJCQH-UHFFFAOYSA-N
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Description

1-(Azidomethyl)-3-(trifluoromethyl)benzene is a chemical compound that has gained significant attention in scientific research due to its unique properties. The compound is commonly referred to as ATB or trifluoromethylazide, and it has been widely used in various research fields, including organic chemistry, medicinal chemistry, and material science.

Scientific Research Applications

Synthesis Processes

  • Improved Synthesis Techniques : 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene has been produced efficiently through a nucleophilic substitution reaction, highlighting advancements in synthesis processes. Notably, the development of batch and microflow azide processes has been instrumental in improving the overall safety profile of production, considering the potential formation of toxic volatile compounds like hydrazoic acid (HN3) during conventional batch processing (Kopach et al., 2009).

Chemical Synthesis and Properties

  • Novel Azide Synthesis : Research has led to the synthesis of new azide compounds like 1,3,5-Tris[(azidomethyl)dinitromethyl] benzene, offering insights into their structure and thermal decomposition properties (Yan Hong et al., 1998).
  • 1,2,3-Triazole Derivatives : The creation of 1,4-disubstituted 1,2,3-triazoles using 1-(azidomethyl)benzene and other azidomethylbenzene variants reflects the compound's role in generating potential corrosion inhibitors for steels (Negrón-Silva et al., 2013).

Applications in Material Science

  • Surface Modification : Azide-modified graphitic surfaces have been prepared using iodine azide, with the surface-attached azides undergoing reactions to form stable linkers, demonstrating potential applications in material science (Devadoss & Chidsey, 2007).

Organic Chemistry and Catalysis

  • Novel Organic Synthesis Methods : The use of 1-(Azidomethyl)-3-(trifluoromethyl)benzene in the synthesis of bioactive trifluoromethylated compounds via radical cascade processes has been explored, demonstrating its utility in organic chemistry and catalysis (Meng et al., 2017).

Biomedical Applications

  • Cytotoxicity and Cancer Cell Cycle Alterations : The compound's derivatives have been synthesized andexamined for their potential in anticancer applications. Research indicates that some synthesized 1,4-naphthoquinone-1,2,3-triazole hybrids, involving azidomethyl-benzene derivatives, display cytotoxic activity against various cancer cell lines, with compounds showing promising potential as anticancer agents (Gholampour et al., 2019).

Safety and Hazards

“1-(Azidomethyl)-3-(trifluoromethyl)benzene” is classified as a flammable liquid (GHS02), skin irritant (GHS07), and specific target organ toxicity - repeated exposure (GHS08) . It has a flash point of -33 °C .

Future Directions

The future directions for “1-(Azidomethyl)-3-(trifluoromethyl)benzene” and similar compounds lie in the field of radical trifluoromethylation . This process is becoming increasingly important in the synthesis of pharmaceuticals, agrochemicals, and materials .

Biochemical Analysis

Biochemical Properties

1-(Azidomethyl)-3-(trifluoromethyl)benzene plays a significant role in biochemical reactions, particularly in the context of radical trifluoromethylation. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the introduction of trifluoromethyl groups into organic molecules. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the resulting compounds. The interactions between this compound and biomolecules are primarily based on radical chemistry, where the azidomethyl group acts as a radical precursor .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to introduce trifluoromethyl groups into biomolecules can lead to changes in protein function and stability, thereby impacting cellular activities. Additionally, the azidomethyl group can participate in click chemistry reactions, further expanding the compound’s utility in cellular studies .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through radical intermediates. The azidomethyl group serves as a radical precursor, generating reactive species that can interact with various biomolecules. These interactions can lead to enzyme inhibition or activation, changes in gene expression, and alterations in protein function. The trifluoromethyl group, being highly electronegative, can further influence the compound’s reactivity and binding affinity with biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation under certain conditions, leading to a decrease in its efficacy. Its radical-based interactions with biomolecules can result in sustained effects on cellular processes, even after the compound has degraded .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate cellular functions without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including disruptions in cellular metabolism and gene expression. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within cells. The compound’s trifluoromethyl group can influence metabolic flux and metabolite levels, affecting the overall metabolic balance. Enzymes involved in radical chemistry and click chemistry reactions play a crucial role in the compound’s metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. The trifluoromethyl group can affect the compound’s solubility and membrane permeability, further impacting its transport and distribution .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can vary depending on its localization within the cell. For example, its interactions with mitochondrial proteins can affect cellular respiration and energy production, while its presence in the nucleus can influence gene expression .

properties

IUPAC Name

1-(azidomethyl)-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3/c9-8(10,11)7-3-1-2-6(4-7)5-13-14-12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNOZELYEDJCQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20611950
Record name 1-(Azidomethyl)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

620533-90-6
Record name 1-(Azidomethyl)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(azidomethyl)-3-(trifluoromethyl)benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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